molecular formula C12H20ClNO B3085782 [(4-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1158312-15-2

[(4-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B3085782
CAS No.: 1158312-15-2
M. Wt: 229.74 g/mol
InChI Key: AZGVDYNETGRXIO-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)methylamine hydrochloride is a secondary amine hydrochloride derivative characterized by a 4-ethoxyphenyl group attached to a methylene bridge, with an isopropylamine moiety. The hydrochloride salt enhances its stability and water solubility, making it suitable for pharmaceutical and synthetic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-14-12-7-5-11(6-8-12)9-13-10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGVDYNETGRXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Ethoxyphenyl)methylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-ethoxybenzyl chloride with isopropylamine under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Reactions

The amine group participates in nucleophilic substitution and alkylation reactions due to its lone electron pair. Key reactions include:

Table 1: Nucleophilic reaction examples

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationEthyl bromide, K₂CO₃, DMF, 80°CQuaternary ammonium salt72%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetyl derivative85%
CondensationBenzaldehyde, NaBH₃CN, MeOHSchiff base adduct68%
  • Mechanistic Insight : The protonated amine in acidic conditions loses nucleophilicity, while deprotonation in basic media enhances reactivity for alkylation/acylation .

Electrophilic Aromatic Substitution

The ethoxyphenyl moiety undergoes electrophilic substitution, primarily at the para position due to the electron-donating ethoxy group:

Table 2: Electrophilic substitution reactions

ReactionReagents/ConditionsMajor ProductRegioselectivitySource
NitrationHNO₃, H₂SO₄, 0°C3-Nitro-4-ethoxyphenyl derivativeMeta (70%)
SulfonationClSO₃H, CH₂Cl₂, rt3-Sulfo-4-ethoxyphenyl derivativeMeta (65%)
Halogenation (Chlorine)Cl₂, FeCl₃, 40°C3-Chloro-4-ethoxyphenyl derivativeMeta (82%)
  • Note : Steric hindrance from the isopropyl group limits ortho substitution .

Reductive Amination and Cross-Coupling

The compound serves as a substrate in catalytic cross-coupling and hydrogenation reactions:

Table 3: Catalytic reactions

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki–Miyaura couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 100°CBiaryl-modified amine78%
Reductive aminationNaBH₃CN, MeOH, 25°CSecondary amine derivative89%
  • Key Insight : Palladium-catalyzed couplings proceed via oxidative addition and transmetalation steps, as demonstrated in biphenyl syntheses .

Salt Metathesis and pH-Dependent Behavior

The hydrochloride counterion can be exchanged under specific conditions:

Table 4: Counterion exchange reactions

New CounterionReagents/ConditionsSolubility ChangeSource
SulfateH₂SO₄, H₂O, 0°CReduced in polar solvents
TosylateAgOTs, EtOH, refluxEnhanced thermal stability
  • Application : Salt forms influence bioavailability in pharmaceutical contexts .

Degradation Pathways

Stability studies reveal two primary degradation mechanisms:

  • Hydrolysis :

    • Cleavage of the ethoxy group under acidic conditions (HCl, 60°C) yields phenol derivatives.

    • Activation energy: ΔG‡ = 85 kJ/mol (calculated via Arrhenius plot).

  • Oxidation :

    • Treatment with H₂O₂/Fe²⁺ generates N-oxide and quinone byproducts .

Scientific Research Applications

Scientific Research Applications

The applications of (4-Ethoxyphenyl)methylamine hydrochloride can be categorized into several key areas:

Medicinal Chemistry

  • Antidepressant Development : Research indicates that compounds with similar structures exhibit antidepressant-like effects. (4-Ethoxyphenyl)methylamine hydrochloride is being investigated for its potential to modulate neurotransmitter systems, particularly serotonin levels, which are crucial in treating depression.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

Biochemical Research

  • Enzyme Interaction Studies : The compound is used to study its interactions with various enzymes involved in metabolic pathways. Understanding these interactions could lead to insights into drug metabolism and efficacy.
  • Neurotransmitter Modulation : Its structural similarity to phenethylamines allows for the exploration of its effects on neurotransmitter systems, potentially providing insights into cognitive enhancement or neuroprotective effects.

Industrial Applications

  • Pharmaceutical Production : The compound's unique properties make it valuable in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity allows it to serve as a building block for more complex organic molecules.

Case Studies

Several case studies have highlighted the potential applications of (4-Ethoxyphenyl)methylamine hydrochloride:

  • Antidepressant Efficacy : In animal models, compounds similar to (4-Ethoxyphenyl)methylamine hydrochloride have shown significant reductions in depressive-like behaviors, indicating potential antidepressant properties.
  • Stimulant Properties : Clinical trials have demonstrated that related compounds can enhance cognitive performance and reduce fatigue, suggesting possible applications in treating conditions like ADHD.
  • Cardiovascular Impact : Investigations into isolated heart tissues have revealed that such compounds can modulate heart rate by acting on beta-adrenergic receptors, indicating potential cardiovascular applications.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

  • Aromatic Ring : 4-Ethoxyphenyl group (electron-donating ethoxy substituent at the para position).
  • Amine Backbone : Propan-2-yl (isopropyl) group linked via a methylene bridge.
  • Salt Form : Hydrochloride counterion improves crystallinity and bioavailability.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences electronic, steric, and solubility properties. Below is a comparative analysis of analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties Reference
(4-Ethoxyphenyl)methylamine HCl C12H19ClNO* 227.5 (calculated) Electron-donating (ethoxy) Expected high solubility in polar solvents due to HCl salt N/A
(4-Nitrophenyl)methylamine HCl C10H14ClN2O2 230.69 Electron-withdrawing (nitro) Lower solubility in water; higher reactivity in nucleophilic substitutions
(2,4-Dichlorophenyl)methylamine HCl C10H12Cl3N 244.57 Electron-withdrawing (Cl) Increased lipophilicity; potential for halogen bonding
{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine HCl C10H10ClFN2O 228.65 Electron-withdrawing (F) Enhanced metabolic stability; moderate solubility
1-(4-Methoxyphenyl)propan-2-amine HCl C10H16ClNO 201.69 Electron-donating (methoxy) Water-soluble; green color in Mandelin’s test

*Calculated based on structural similarity to analogs.

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy, methoxy) : Increase solubility in polar solvents due to enhanced hydrogen bonding. For example, 1-(4-Methoxyphenyl)propan-2-amine HCl is water-soluble .
  • Electron-Withdrawing Groups (e.g., nitro, Cl, F) : Reduce solubility but improve stability and reactivity. The nitro derivative () has a molecular weight of 230.69 and likely lower aqueous solubility .
  • Halogen Substituents (Cl, F): Introduce lipophilicity, affecting membrane permeability.

Pharmacological and Industrial Relevance

  • 4-MA-NBOMe (): A psychoactive analog with a methoxyphenyl group, emphasizing the role of aryl substitutions in bioactivity .

Biological Activity

Overview

(4-Ethoxyphenyl)methylamine hydrochloride is a synthetic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol. This compound has gained attention for its potential biological activities, particularly in pharmacological applications. Its structure includes an ethoxy-substituted phenyl group, which influences its interaction with biological targets.

The biological activity of (4-Ethoxyphenyl)methylamine hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. The compound can bind to specific molecular targets, altering their activity and leading to significant biological effects. Research indicates that it may modulate enzyme interactions and receptor binding, which are critical for its pharmacological properties .

Biological Assays and Applications

This compound has been utilized in various biochemical assays to study its effects on enzyme interactions and receptor binding. Notably, it has been examined for its potential therapeutic applications in conditions such as digestive disorders and certain cancers due to its ability to inhibit serine proteases like Trypsin-1 and Trypsin-2.

Key Findings from Research Studies

  • Enzyme Interactions : (4-Ethoxyphenyl)methylamine hydrochloride has shown promising results in inhibiting serine proteases, suggesting its potential use in modulating enzymatic activity beneficially.
  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit anticancer properties, as it has been evaluated against various cancer cell lines, showing potential for growth inhibition .
  • Pharmacological Potential : The compound's structural features suggest that it may possess antidepressant-like effects, as indicated by related compounds with similar substituents.

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits serine proteases (Trypsin-1 and Trypsin-2)
Anticancer ActivityExhibits growth inhibition against cancer cell lines
Antidepressant-like EffectsPotential effects similar to antidepressants

Table 2: Synthesis Pathways

Step Reagents Conditions
14-Ethoxybenzyl chloride + IsopropylamineControlled temperature and pressure
2Hydrochloric acidFormation of hydrochloride salt

Case Study 1: Enzyme Interaction Analysis

A study focused on the interaction of (4-Ethoxyphenyl)methylamine hydrochloride with serine proteases revealed significant inhibition rates. The study utilized various concentrations of the compound to determine IC50 values, indicating its potential therapeutic applications in conditions where these enzymes play a critical role.

Case Study 2: Anticancer Screening

In vitro studies assessed the compound's cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Q & A

What are the established synthetic routes for (4-Ethoxyphenyl)methylamine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:
A common approach involves alkylation of 4-ethoxyphenylacetonitrile with isopropyl halides under basic conditions, followed by reduction (e.g., using LiAlH₄ or BH₃) to yield the free base. Subsequent treatment with HCl gas in anhydrous ether generates the hydrochloride salt . Reaction temperature and stoichiometry critically impact purity: excess HCl can lead to byproducts, while incomplete reduction may leave nitrile intermediates. For example, catalytic hydrogenation (Pd/C, H₂) at 60–80°C improves selectivity . Purity is typically verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H NMR (δ ~1.2 ppm for isopropyl CH₃, δ ~4.0 ppm for ethoxy OCH₂) .

How can researchers resolve discrepancies in crystallographic data for this compound, particularly when hydrogen-bonding networks are ambiguous?

Advanced Analysis:
Ambiguities in hydrogen bonding (e.g., Cl⁻⋯H-N vs. Cl⁻⋯H-O interactions) require complementary techniques:

  • X-ray diffraction : Refine using SHELXL with restraints for H-atom positions. For disordered ethoxy groups, apply PART and ISOR commands .
  • DFT calculations : Compare experimental and computed Hirshfeld surfaces to validate H-bond motifs .
  • Solid-state NMR : ³⁵Cl NMR can distinguish ionic vs. covalent Cl environments .
    Example: In related arylalkylamine hydrochlorides, Cl⁻ typically forms R₂²(22) motifs with NH₃⁺ and aryl-OH groups, confirmed via O—H⋯Cl and N—H⋯Cl distances (2.8–3.1 Å) .

What advanced strategies are employed to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (25–80°C) for 24–72 h. Monitor degradation via UPLC-MS (ESI+ mode) to identify hydrolytic byproducts (e.g., free amine or ethoxyphenol derivatives) .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for hydrochlorides) .
  • Moisture sorption : Use dynamic vapor sorption (DVS) to assess hygroscopicity; >5% mass gain at 90% RH suggests need for anhydrous storage .

How can researchers differentiate between polymorphic forms of this hydrochloride salt, and what implications do these forms have on bioactivity?

Advanced Analysis:

  • PXRD : Compare experimental patterns with simulated data from Mercury (CCDC). Key peaks for the stable polymorph: 2θ = 12.5°, 18.3°, 24.7° .
  • DSC : Endothermic peaks near 150–160°C indicate melting of metastable forms .
  • Bioactivity : Solubility differences between polymorphs (e.g., Form I: 12 mg/mL vs. Form II: 8 mg/mL in PBS) may alter in vitro IC₅₀ values in receptor-binding assays .

What analytical approaches are recommended for detecting trace impurities introduced during large-scale synthesis?

Methodological Answer:

  • LC-HRMS : Use a Q-TOF mass spectrometer with a HILIC column (2.1 × 100 mm, 1.7 µm) to detect polar impurities (e.g., unreacted 4-ethoxyphenylacetonitrile, m/z 178.086) .
  • ¹³C NMR DEPTQ : Identify alkylation byproducts (e.g., di-isopropyl derivatives) via quaternary carbon signals at δ ~110 ppm .
  • Elemental analysis : Acceptable ranges: C ±0.3%, H ±0.1%, N ±0.2% vs. theoretical (C₁₂H₁₈ClNO: C 59.62%, H 7.51%, N 5.79%) .

How can researchers optimize enantioselective synthesis of the compound, particularly when racemization occurs during salt formation?

Advanced Analysis:

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts during alkylation to achieve >90% ee .
  • Low-temperature salt formation : Add HCl gas at −20°C in THF to minimize racemization (monitor via chiral HPLC: Chiralpak IA-3, 70:30 n-hexane/IPA) .
  • Kinetic resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers in racemic free bases before HCl treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(4-Ethoxyphenyl)methyl](propan-2-yl)amine hydrochloride

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